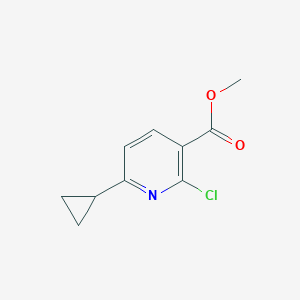
Methyl 2-chloro-6-cyclopropylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-6-cyclopropylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, a chlorine atom, and a cyclopropyl group attached to a nicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-cyclopropylnicotinate typically involves the esterification of 2-chloro-6-cyclopropylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification: 2-chloro-6-cyclopropylnicotinic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours until the ester is formed.
Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude ester. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.
化学反応の分析
Types of Reactions
Methyl 2-chloro-6-cyclopropylnicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The cyclopropyl group can be oxidized to form more complex structures.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted nicotinates with various functional groups replacing the chlorine atom.
Oxidation: Products include oxidized derivatives of the cyclopropyl group.
Reduction: Products include the corresponding alcohols or partially reduced intermediates.
科学的研究の応用
Methyl 2-chloro-6-cyclopropylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Medicine: Potential applications include the development of new pharmaceuticals targeting specific receptors or enzymes. Its structural features make it a candidate for drug design and discovery.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-chloro-6-cyclopropylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, its structural similarity to nicotinic acid allows it to interact with nicotinic acid receptors, potentially influencing lipid metabolism and other physiological processes.
類似化合物との比較
Similar Compounds
Methyl 2-chloronicotinate: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
Methyl 6-cyclopropylnicotinate: Lacks the chlorine atom, which may affect its reactivity and interaction with nucleophiles.
Methyl nicotinate: Lacks both the chlorine atom and the cyclopropyl group, making it a simpler structure with different chemical properties.
Uniqueness
Methyl 2-chloro-6-cyclopropylnicotinate is unique due to the presence of both the chlorine atom and the cyclopropyl group. These structural features confer distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
methyl 2-chloro-6-cyclopropylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)7-4-5-8(6-2-3-6)12-9(7)11/h4-6H,2-3H2,1H3 |
InChIキー |
DPJVQRIVTCQMON-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(C=C1)C2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




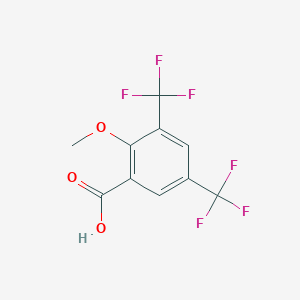
![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)
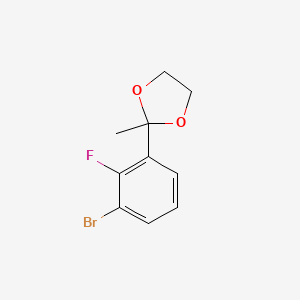
![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
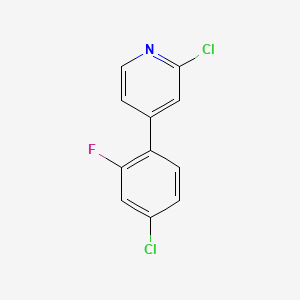
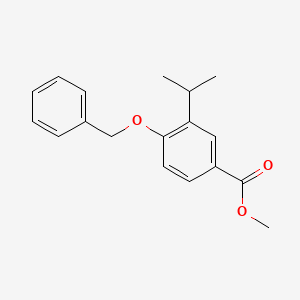
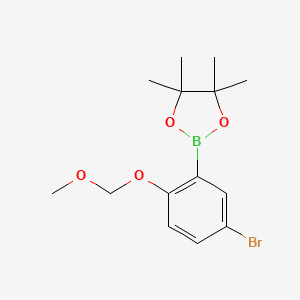
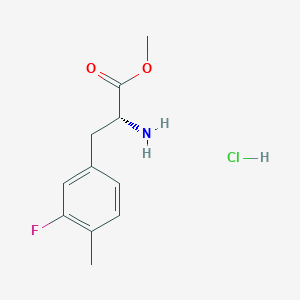
![(((3AR,5R,6S,6AR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethynyl)triethylsilane](/img/structure/B14026219.png)
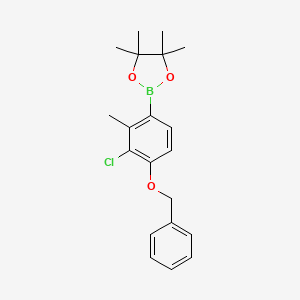
![Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14026225.png)

